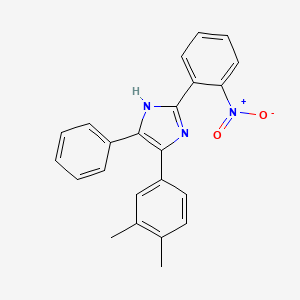
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its three distinct aromatic rings and various substituents, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of substituents: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of 4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-phenyl-4,5-dimethylimidazole: Lacks the nitro and additional phenyl groups.
4-nitrophenyl-2-phenylimidazole: Similar structure but different substituents.
特性
CAS番号 |
5908-17-8 |
|---|---|
分子式 |
C23H19N3O2 |
分子量 |
369.4 g/mol |
IUPAC名 |
4-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C23H19N3O2/c1-15-12-13-18(14-16(15)2)22-21(17-8-4-3-5-9-17)24-23(25-22)19-10-6-7-11-20(19)26(27)28/h3-14H,1-2H3,(H,24,25) |
InChIキー |
ACFHAHPHMGYLEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


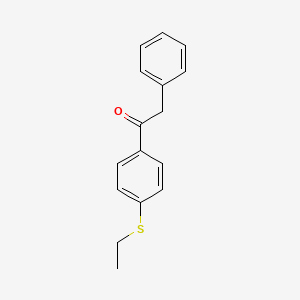
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)

![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)

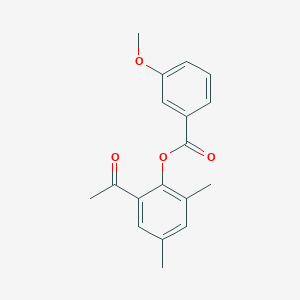
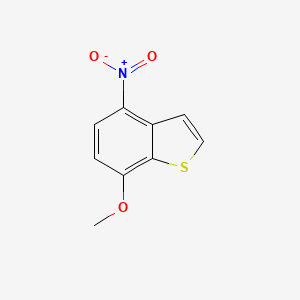
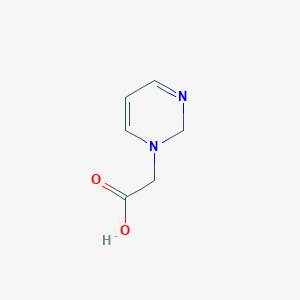
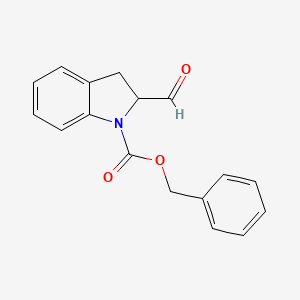
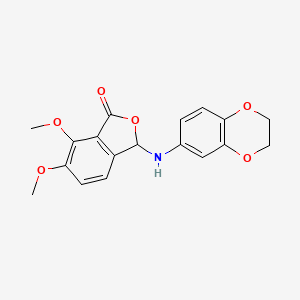
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
